3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide
Overview
Description
The compound “3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide” is a derivative of benzo[d]thiazol-2(3H)-imine . Benzo[d]thiazol-2(3H)-imine is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The presence of an allyl group, a fluorine atom, and a hydrobromide group may significantly alter the properties of the base molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazol-2(3H)-imine core, with a fluorine atom at the 4-position, an allyl group at the 3-position, and a hydrobromide group attached to the imine nitrogen .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the electron-withdrawing fluorine atom and the electron-donating allyl group . The imine group could potentially undergo reactions such as hydrolysis, reduction, or condensation with carbonyl compounds.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its stability and lipophilicity, potentially influencing its solubility and reactivity .Scientific Research Applications
Antibacterial Properties
Several novel derivatives of 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine have been synthesized, exhibiting significant antibacterial activities against various bacteria, including Salmonella enterica, Micrococcus luteus, Bacillus subtilis, and Pseudomonas aeruginosa (Shiran et al., 2013).
Fungicidal Properties
Some studies have shown that compounds similar to 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine demonstrate interesting fungicidal properties. This was observed in a study where the structural behavior under the action of bases was investigated, revealing potential for agricultural or pharmaceutical applications (Robert et al., 1984).
Antitumor Activity
A series of novel glycosyl thiazol-2-imines, synthesized from thiazol-2(3H)-imine-linked glycoconjugates, showed promise in antitumor activity against various cancer cell lines, including cervical carcinoma, colon carcinoma, and liver carcinoma (Zhao et al., 2010).
Chemical Synthesis and Characterization
Various studies have focused on the synthesis and characterization of 3-allyl-4-fluorobenzo[d]thiazol-2(3H)-imine derivatives. These studies contribute to understanding the chemical properties and potential for creating novel compounds with various applications (Dastgir et al., 2006).
Future Directions
Properties
IUPAC Name |
4-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S.BrH/c1-2-6-13-9-7(11)4-3-5-8(9)14-10(13)12;/h2-5,12H,1,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWUNIZZGKTMNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=CC=C2SC1=N)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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